molecular formula C15H22N2O3S B5318869 MESITYL[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

MESITYL[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B5318869
M. Wt: 310.4 g/mol
InChI Key: PXTVPJMZOWXXSI-UHFFFAOYSA-N
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Description

MESITYL[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a mesityl group attached to a piperazine ring, which is further substituted with a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MESITYL[4-(METHYLSULFONYL)PIPERAZINO]METHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

MESITYL[4-(METHYLSULFONYL)PIPERAZINO]METHANONE can undergo several types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substitution reactions can occur at the piperazine ring or the mesityl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can lead to the formation of sulfone derivatives, while reduction can yield different piperazine derivatives .

Scientific Research Applications

MESITYL[4-(METHYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of MESITYL[4-(METHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The piperazine ring may also interact with receptors or other proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MESITYL[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is unique due to the presence of the mesityl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-11-9-12(2)14(13(3)10-11)15(18)16-5-7-17(8-6-16)21(4,19)20/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTVPJMZOWXXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N2CCN(CC2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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